molecular formula C16H21NO2 B12870377 3-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-methylpyrrolidin-2-one

3-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-methylpyrrolidin-2-one

Cat. No.: B12870377
M. Wt: 259.34 g/mol
InChI Key: HCKPNYIEQRPFMM-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-methylpyrrolidin-2-one is a synthetic organic compound. It belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-methylpyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclopropylmethyl Group: This step may involve the use of cyclopropylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the cyclopropylmethyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-methylpyrrolidin-2-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethyl)-3-phenyl-1-methylpyrrolidin-2-one: Lacks the methoxy group.

    3-(Cyclopropylmethyl)-3-(3-hydroxyphenyl)-1-methylpyrrolidin-2-one: Has a hydroxy group instead of a methoxy group.

    3-(Cyclopropylmethyl)-3-(4-methoxyphenyl)-1-methylpyrrolidin-2-one: Methoxy group is in a different position on the phenyl ring.

Uniqueness

The presence of the methoxy group at the 3-position of the phenyl ring in 3-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-methylpyrrolidin-2-one may confer unique chemical and biological properties, such as altered reactivity or binding affinity to biological targets.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

3-(cyclopropylmethyl)-3-(3-methoxyphenyl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C16H21NO2/c1-17-9-8-16(15(17)18,11-12-6-7-12)13-4-3-5-14(10-13)19-2/h3-5,10,12H,6-9,11H2,1-2H3

InChI Key

HCKPNYIEQRPFMM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)(CC2CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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